molecular formula C15H13FIN3O B5593390 N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5593390
M. Wt: 397.19 g/mol
InChI Key: GYIQQEQNTSFZCT-DJKKODMXSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide derivatives typically involves condensation reactions between appropriate benzaldehydes and acetohydrazides. For instance, similar compounds, such as N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, have been synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide, showcasing the general approach for synthesizing such derivatives (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is typically confirmed through various analytical techniques, including MS, H-1 NMR, IR, and X-ray diffraction. For example, the mentioned compound was found to crystallize in a monoclinic system, with detailed unit cell dimensions and space group provided, highlighting the importance of X-ray crystallography in determining the precise molecular structure of such compounds (Li Wei-hua et al., 2006).

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds similar to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide have been a subject of research. These studies typically involve reactions of specific aldehydes with acetohydrazides, confirmed through various spectroscopic methods including IR, NMR, and sometimes X-ray diffraction. For example, hydrazones synthesized from reactions involving fluorobenzaldehyde derivatives exhibit specific structural and electronic properties, confirmed through elemental analysis, MS, and spectroscopic techniques (Li Wei-hua et al., 2006).

Spectrochemical Sensing

Research into acylhydrazone derivatives has demonstrated their potential as spectrochemical sensors, particularly for detecting specific anions. Studies have shown that certain acylhydrazones exhibit a pronounced response towards fluoride ions, with their binding affinity and specificity explored through spectroscopic methods and theoretical calculations (Jemini Jose et al., 2018).

Anticancer Activities

The anticancer potential of hydrazone derivatives, including compounds structurally related to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, has been investigated. These studies often focus on the synthesis of benzothiazole acylhydrazones and their evaluation against various cancer cell lines, exploring the impact of different substitutions on the BT scaffold to modulate antitumor properties (Derya Osmaniye et al., 2018).

Antimicrobial Activity

Compounds with a hydrazone moiety, similar to N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, have been synthesized and tested for their antimicrobial activities. These studies include the synthesis of chlorido-substituted hydrazone compounds and their evaluation against a range of bacteria and fungi, highlighting the influence of fluoro groups in the ligands on antibacterial activities (Lingjie He et al., 2018).

Nonlinear Optical Properties

The exploration of hydrazones for their nonlinear optical properties has also been a subject of scientific inquiry. Studies involving the synthesis of hydrazone derivatives and their evaluation using techniques like the z-scan method indicate their potential in optical device applications, such as optical limiters and switches (K. Naseema et al., 2010).

properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FIN3O/c16-14-4-2-1-3-11(14)9-19-20-15(21)10-18-13-7-5-12(17)6-8-13/h1-9,18H,10H2,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQQEQNTSFZCT-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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